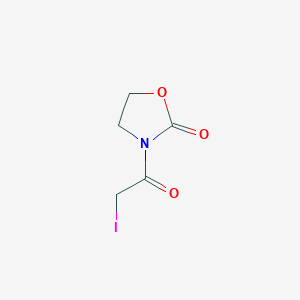

3-(2-Iodoacetyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

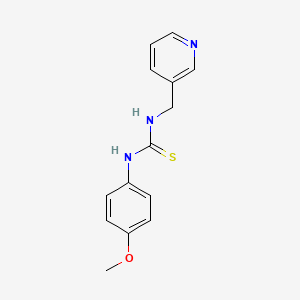

Iodoacetyl compounds are generally used for biochemical research purposes . They consist of an iodoacetyl group that provides sulfhydryl reactivity . This group can react with sulfhydryl groups on proteins and other molecules, forming a nonreversible bond .

Synthesis Analysis

While specific synthesis methods for “3-(2-Iodoacetyl)-1,3-oxazolidin-2-one” were not found, iodoacetyl compounds are often synthesized through reactions involving iodine .Molecular Structure Analysis

The molecular structure of iodoacetyl compounds typically includes an iodoacetyl group attached to a larger molecular structure . This group is reactive and can form bonds with other molecules .Chemical Reactions Analysis

Iodoacetyl compounds are known to react with sulfhydryls, such as the side-chain of cysteine . This reaction forms a nonreversible bond .Physical And Chemical Properties Analysis

Iodoacetyl compounds are typically water-insoluble and require dissolution in suitable solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), prior to addition into aqueous reactions . They are also sensitive to light and moisture .Wissenschaftliche Forschungsanwendungen

Biochemical Research

The compound is used for biochemical research purposes . It’s often used in the study of complex biochemical processes and reactions. The iodoacetyl group can act as a reactive moiety that can form covalent bonds with certain amino acids in proteins, which can be useful in protein labeling and tracking experiments .

Chemoselective Derivatization

“3-(2-Iodoacetyl)-1,3-oxazolidin-2-one” can be used in chemoselective derivatization . This process involves the selective modification of certain groups in a complex mixture, facilitating their detection and analysis .

Anticancer Research

The compound has shown potential in anticancer research . Specifically, the iodo derivative 14-(2-iodoacetyl)-8,17-β-epoxyandrographolide, synthesized via m-CPBA oxidation of a C3–C19 isopropylidene-protected precursor, exhibited activity against kidney and breast cancer .

Protein Labeling

The iodoacetyl group in the compound can react with thiol groups in cysteine residues of proteins, forming a covalent bond. This property can be exploited in protein labeling experiments, where the labeled proteins can be tracked and studied in various biochemical processes .

Synthesis of Other Compounds

The compound can serve as a precursor in the synthesis of other compounds. The iodoacetyl group can undergo various reactions, leading to the formation of new compounds with potential applications in different fields .

Study of Protein-Protein Interactions

The ability of the compound to form covalent bonds with proteins can be used to study protein-protein interactions. By labeling one protein with the compound, researchers can track its interactions with other proteins, providing insights into complex biochemical pathways .

Wirkmechanismus

Target of Action

The primary target of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is proteins or molecules that contain sulfhydryl groups . The iodoacetyl group at the end of the compound is able to react with sulfhydryl groups on proteins and other molecules, forming a nonreversible bond .

Mode of Action

The compound interacts with its targets through a process known as iodoacetylation . This involves the reaction of the iodoacetyl group of the compound with the sulfhydryl groups on the target proteins or molecules . This reaction results in the formation of a covalent bond, leading to the modification of the target protein or molecule .

Pharmacokinetics

It is known that the compound is insoluble in water and must be dissolved in dmso or dmf before further dilution in aqueous buffers . This suggests that its bioavailability could be influenced by factors such as its solubility and the presence of appropriate solvents.

Result of Action

The result of the action of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is the modification of target proteins or molecules through the formation of a covalent bond with their sulfhydryl groups . This can lead to changes in the function of these proteins or molecules, potentially affecting various cellular processes.

Action Environment

The action of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound, with reactions typically performed in the dark at pH 7.5 to 8.5 . Additionally, the presence of appropriate solvents is necessary for the compound to exert its effects due to its insolubility in water .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-iodoacetyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIHIMFJGQBLOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C(=O)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B2405384.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)

![(2E)-2-[(2-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2405389.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2405390.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2405396.png)

![3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2405398.png)

![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2405403.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)